
1,2,3,4,5,6-Hexachloro-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5,6-Hexachloro-9H-fluorene: is a chemical compound with the molecular formula C13H4Cl6 It is a derivative of fluorene, where six hydrogen atoms are replaced by chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4,5,6-Hexachloro-9H-fluorene can be synthesized through the chlorination of fluorene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure complete chlorination of the fluorene molecule.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques ensures efficient production.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4,5,6-Hexachloro-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated fluorenone derivatives.
Reduction: Reduction reactions can lead to the formation of partially dechlorinated fluorene derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: Chlorinated fluorenone derivatives.
Reduction: Partially dechlorinated fluorene derivatives.
Substitution: Fluorene derivatives with various functional groups.
Scientific Research Applications
1,2,3,4,5,6-Hexachloro-9H-fluorene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other chlorinated organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6-hexachloro-9H-fluorene involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
1,2,3,4,5,6-Hexachlorobenzene: Similar in structure but lacks the fluorene backbone.
1,2,3,4,5,6-Hexachlorocyclohexane: Another chlorinated compound with a different core structure.
1,2,3,4,5,6-Hexachloronaphthalene: Shares the chlorination pattern but has a naphthalene core.
Uniqueness: 1,2,3,4,5,6-Hexachloro-9H-fluorene is unique due to its fluorene backbone, which imparts distinct chemical and physical properties. Its high degree of chlorination makes it highly reactive and suitable for various specialized applications.
Properties
CAS No. |
113339-30-3 |
|---|---|
Molecular Formula |
C13H4Cl6 |
Molecular Weight |
372.9 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexachloro-9H-fluorene |
InChI |
InChI=1S/C13H4Cl6/c14-6-2-1-4-3-5-8(7(4)10(6)16)11(17)13(19)12(18)9(5)15/h1-2H,3H2 |
InChI Key |
XVDBQCHFRDPRGG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=C1C(=C(C(=C3Cl)Cl)Cl)Cl)C(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


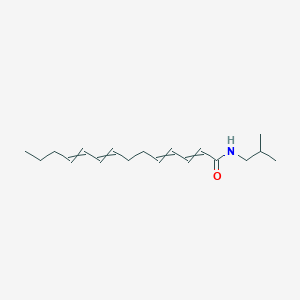
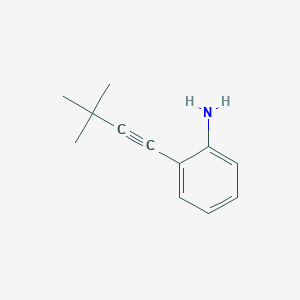
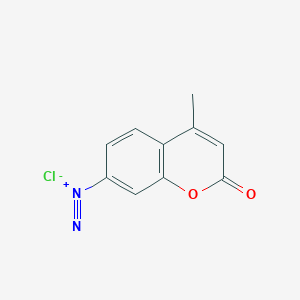
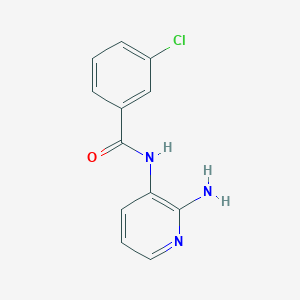
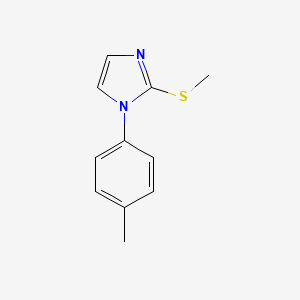
![Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]-](/img/structure/B14298547.png)
![5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide](/img/structure/B14298549.png)

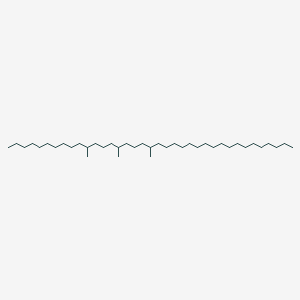
![Carbonic dihydrazide, bis[(4-bromophenyl)methylene]-](/img/structure/B14298570.png)
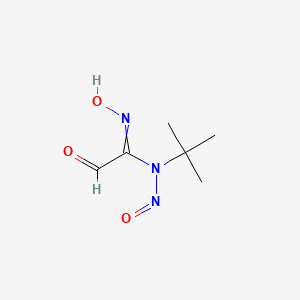

![Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane](/img/structure/B14298581.png)
![{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride](/img/structure/B14298583.png)
